molecular formula C8H16O5S B8198411 Ethyl 2-thio-beta-d-fructofuranoside

Ethyl 2-thio-beta-d-fructofuranoside

Cat. No.: B8198411
M. Wt: 224.28 g/mol
InChI Key: LWWCVEKTXLPUFS-NGJRWZKOSA-N
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Description

Ethyl 2-thio-beta-d-fructofuranoside is a thioglycoside derivative of fructose It is characterized by the presence of an ethylthio group at the second carbon of the fructofuranoside ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-thio-beta-d-fructofuranoside typically involves the reaction of fructose with ethanethiol in the presence of an acid catalyst. The reaction proceeds through the formation of a thioglycosidic bond, resulting in the substitution of the hydroxyl group at the second carbon with an ethylthio group. The reaction conditions often include a temperature range of 0 to 8°C to ensure the stability of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product. The compound is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-thio-beta-d-fructofuranoside undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products:

Scientific Research Applications

Ethyl 2-thio-beta-d-fructofuranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-thio-beta-d-fructofuranoside involves its interaction with specific enzymes and proteins. The compound can inhibit the activity of enzymes such as beta-fructofuranosidases and alpha-glucosidases by binding to their active sites. This inhibition is often competitive, where the compound competes with the natural substrate for binding to the enzyme .

Comparison with Similar Compounds

Ethyl 2-thio-beta-d-fructofuranoside can be compared with other thioglycosides such as:

  • Benzyl 2-thio-alpha-d-fructofuranoside
  • Benzyl 2-thio-beta-d-fructofuranoside
  • Ethyl 2-thio-alpha-d-fructofuranoside

Uniqueness: this compound is unique due to its specific ethylthio substitution at the second carbon, which imparts distinct chemical and biological properties compared to other thioglycosides. Its structural configuration allows for specific interactions with enzymes and proteins, making it a valuable tool in biochemical research .

Properties

IUPAC Name

(2S,3S,4S,5R)-2-ethylsulfanyl-2,5-bis(hydroxymethyl)oxolane-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5S/c1-2-14-8(4-10)7(12)6(11)5(3-9)13-8/h5-7,9-12H,2-4H2,1H3/t5-,6-,7+,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWCVEKTXLPUFS-NGJRWZKOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1(C(C(C(O1)CO)O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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